3-(Carboxyamino)-2-hydroxypropanoic acid
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
62535-55-1 |
|---|---|
Molecular Formula |
C4H7NO5 |
Molecular Weight |
149.10 g/mol |
IUPAC Name |
3-(carboxyamino)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C4H7NO5/c6-2(3(7)8)1-5-4(9)10/h2,5-6H,1H2,(H,7,8)(H,9,10) |
InChI Key |
IVOSWLBYATUSFK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)O)NC(=O)O |
Origin of Product |
United States |
Positioning and Conceptual Understanding
3-(Carboxyamino)-2-hydroxypropanoic acid is a multifunctional organic molecule that incorporates key features of both carboxyamino acids and alpha-hydroxy acids. The presence of a carboxyl group directly attached to a nitrogen atom categorizes it within the broad class of carbamic acids and their derivatives. wikipedia.org The term "carboxyamino" specifies the H₂NCOOH functional group. Furthermore, the molecule contains a hydroxyl group on the carbon atom adjacent (in the alpha position) to a carboxylic acid group, a defining characteristic of alpha-hydroxy acids (AHAs). fiveable.me
This dual functionality places this compound at the intersection of these two important classes of organic compounds. Its chemical behavior is expected to be a composite of the properties inherent to both the carboxyamino and α-hydroxy acid moieties.
Hydroxy acids are organic compounds containing at least one hydroxyl group and one carboxyl group. quicktakes.io Their classification is based on the relative position of these two functional groups. quora.com Alpha-hydroxy acids, with the hydroxyl group on the carbon adjacent to the carboxyl group, are of significant interest. dermacaredirect.com Carboxylic acids, in general, are widespread in nature and include essential molecules like amino acids and fatty acids. wikipedia.org
The table below illustrates the key functional groups present in this compound and their corresponding chemical classes.
| Functional Group | Chemical Class | Significance |
| -COOH | Carboxylic Acid | Confers acidic properties. wikipedia.org |
| -OH (on C-2) | Alpha-Hydroxy Acid | Influences reactivity and potential for esterification. fiveable.mebritannica.com |
| -NH(COOH) | Carboxyamino | A derivative of carbamic acid, influencing polarity and hydrogen bonding. wikipedia.org |
Structural Characteristics:
Chirality: The presence of a chiral center at the C-2 carbon (the carbon bearing the hydroxyl group) implies that this compound can exist as a pair of enantiomers.
Hydrogen Bonding: The multiple hydrogen bond donors (-OH, -NH, and -COOH) and acceptors (C=O, -OH) suggest that this compound is likely to exhibit significant intermolecular and intramolecular hydrogen bonding. This would be expected to influence its melting point, boiling point, and solubility. Carboxylic acids are known to form stabilized dimers through hydrogen bonds. wikipedia.org
Acidity: The molecule has two acidic protons, one on each of the carboxyl groups. The pKa values will be influenced by the electron-withdrawing effects of the adjacent functional groups. Carboxylic acids are Brønsted–Lowry acids due to their ability to donate protons. wikipedia.org
Potential Reactivity:
Esterification: The carboxylic acid and hydroxyl groups can undergo esterification reactions. The 2-hydroxy acid moiety may form cyclic dimeric esters known as lactides upon heating. britannica.com
Amide Formation: The carboxylic acid can react with amines to form amides.
Decarboxylation: Carbamic acids are known to be unstable and can decompose into an amine and carbon dioxide. wikipedia.org The stability of the carboxyamino group in this specific molecule would be a key area of investigation.
Oxidation: The secondary alcohol group can be oxidized to a ketone.
The potential reactions of this compound are summarized in the table below.
| Reactive Site | Type of Reaction | Potential Product(s) |
| Carboxyl Group (-COOH) | Esterification | Ester |
| Amide Formation | Amide | |
| Reduction | Alcohol | |
| Hydroxyl Group (-OH) | Esterification | Ester |
| Oxidation | Ketone | |
| Carboxyamino Group (-NHCOOH) | Decarboxylation | Amino group and CO₂ |
The investigation of a novel organic compound like this compound would involve a systematic approach encompassing synthesis, isolation, characterization, and validation. reddit.com
Synthesis and Isolation: The synthesis of this molecule would likely involve multi-step organic synthesis protocols. Given its structure, a potential synthetic route could involve the modification of a serine derivative. medchemexpress.com Once synthesized, purification would be crucial, likely employing techniques such as chromatography to isolate the compound in a pure form. reddit.com
Structural Characterization: A variety of spectroscopic and analytical techniques would be employed to confirm the structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for determining the carbon-hydrogen framework of the molecule.
Mass Spectrometry (MS): This technique would be used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.
Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of the key functional groups, such as the O-H, N-H, and C=O stretches.
X-ray Crystallography: If a suitable crystal can be obtained, X-ray crystallography would provide unambiguous proof of the three-dimensional structure and stereochemistry.
Physicochemical Properties Investigation: Once the structure is confirmed, the investigation would proceed to determine its physical and chemical properties.
Solubility and Partition Coefficient: These properties are important for understanding the compound's behavior in different solvent systems. quicktakes.io
Melting and Boiling Points: These physical constants are indicators of purity and the strength of intermolecular forces.
Acidity Constants (pKa): Potentiometric titration would be used to determine the pKa values of the two carboxylic acid groups.
Modern approaches in organic synthesis are increasingly focused on sustainable or "green" chemistry principles. nih.gov This includes the use of solvent-free reaction conditions, microwave-assisted synthesis, and biocatalysis, which could be applicable to the synthesis of this compound. nih.govmdpi.com High-throughput screening (HTS) and cell-based assays are methodologies used in the initial identification of bioactive compounds, which could be a subsequent step after the initial characterization of this molecule. frontiersin.org
The table below summarizes the primary analytical methods for characterizing a novel compound.
| Analytical Technique | Information Obtained |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of protons and carbons |
| Mass Spectrometry | Molecular weight, molecular formula, fragmentation pattern |
| IR Spectroscopy | Presence of functional groups |
| X-ray Crystallography | 3D structure, stereochemistry, bond lengths, and angles |
| Potentiometric Titration | Acidity constants (pKa) |
Synthetic Methodologies for 3 Carboxyamino 2 Hydroxypropanoic Acid
Enantioselective and Diastereoselective Synthesis of 3-(Carboxyamino)-2-hydroxypropanoic Acid Isomers
Controlling the absolute and relative stereochemistry of the hydroxyl and amino groups is the primary challenge in synthesizing specific isomers of 3-amino-2-hydroxypropanoic acid. Various strategies have been developed to achieve high levels of enantio- and diastereoselectivity.
One effective approach begins with chiral starting materials. For instance, the stereoselective synthesis of derivatives such as (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid has been accomplished using Garner's aldehyde as a common chiral precursor. This method allows for the controlled construction of the desired stereocenters.
Another powerful strategy involves asymmetric reactions on prochiral substrates. The Sharpless asymmetric dihydroxylation, for example, has been employed for a practical and scalable synthesis of (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid. This process starts with the asymmetric dihydroxylation of a cinnamate (B1238496) ester, establishing the chirality which is then carried through subsequent reaction steps, avoiding the need for chromatographic separations and yielding a product with high optical purity (99% ee).
Alkylation of chiral templates is also a viable method. Chiral bicyclic N,O-acetals derived from L-isoserine undergo diastereoselective alkylation at the α-position. The stereochemical outcome—retention or inversion of configuration—is dependent on the relative configuration of the existing stereocenters. Computational studies suggest that a concave-face alkylation is favored, providing a synthetic route to chiral β²,²-amino acids.
Furthermore, direct aldol (B89426) reactions using glycine (B1666218) derivatives can be highly stereoselective. The use of a benzophenone-derived imine of glycine o-nitroanilide as a pronucleophile in a Brønsted base-catalyzed aldol reaction yields β-hydroxy α-amino acids with high enantio- and syn-selectivity. While this produces the isomeric α-amino acid, the principles of using hydrogen-bonding to control diastereoselectivity are broadly applicable.
The table below summarizes key findings from selected stereoselective synthetic methods for isoserine derivatives.
| Starting Material | Key Method | Product Configuration | Yield | Stereoselectivity | Reference |
| Ethyl (E)-3-cyclohexylacrylate | Sharpless Asymmetric Dihydroxylation | (2R,3R) | 77% (for key intermediate) | 99% ee | |
| L-Isoserine derivative | Diastereoselective Alkylation | Quaternary α-alkyl derivatives | 95% | 83:17 dr | |
| Garner's Aldehyde | Stereocontrolled construction | (2S,3R) and (2S,3S) | Not specified | High |
Chemoenzymatic Approaches to the Synthesis of this compound
Chemoenzymatic methods combine the versatility of chemical synthesis with the high selectivity of biocatalysts, offering an efficient route to optically pure compounds. These approaches are particularly valuable for producing β-hydroxy-α-amino acids and their isomers due to the stereospecificity of enzymes.
A common chemoenzymatic strategy is the kinetic resolution of racemates. For example, racemic esters of azido-hydroxy-phenylpropionic acids, which are precursors to phenylisoserine, have been successfully resolved using lipases from Candida cylindracea and Pseudomonas fluorescens. The enzyme selectively acylates or hydrolyzes one enantiomer, allowing for the separation of both enantiomers in high purity.
Enzymes can also be used to create the chiral centers directly. L-threonine transaldolase (LTTA) is a promising biocatalyst for the diastereoselective synthesis of β-hydroxy-α-amino acids. Similarly, 2-oxoglutarate-dependent hydroxylases can catalyze the highly regioselective and stereoselective hydroxylation of amino acids. An amino acid hydroxylase from Sulfobacillus thermotolerans was found to catalyze the threo-β-selective hydroxylation of L-histidine and L-glutamine, achieving high titers (up to 24.3 g/L) when using a whole-cell biocatalyst system.
Multi-enzyme cascade reactions represent a more advanced approach. A two-enzyme system has been designed for the synthesis of 2-substituted 3-hydroxy-carboxylic acids from L-α-amino acids. The cascade involves an oxidative deamination followed by an aldol addition reaction catalyzed by (R)- or (S)-selective carboligases, yielding aldol products with high enantiomeric excess (91–98% ee). Tandem reactions combining aldol addition and transamination have also been established for the production of chiral γ-hydroxy-α-amino acids. A concise synthesis of 4,5-dihydroxy-L-isoleucine was achieved through two regio- and diastereoselective enzymatic C–H oxidation steps on L-isoleucine.
The following table highlights different enzymatic approaches for the synthesis of hydroxy amino acids.
| Enzyme Class | Reaction Type | Substrate Example | Product Example | Key Advantage | Reference |
| Lipase | Kinetic Resolution | Racemic azido-hydroxy esters | Enantiopure azido-hydroxy esters | High enantiomeric separation | |
| Hydroxylase | Asymmetric Hydroxylation | L-Histidine | L-threo-β-hydroxy-Histidine | High stereoselectivity and yield | |
| Deaminase & Carboligase | Two-Enzyme Cascade | L-α-amino acids | Enantiocomplementary 3-hydroxycarboxylic acids | High enantiomeric excess (91-98% ee) |
Optimization of Synthetic Routes for this compound Production
A key aspect of optimization is process intensification. The development of a scalable synthesis of an N-Boc-protected isoserine derivative successfully eliminated the need for any chromatographic purification. This was achieved by ensuring all intermediates were either isolated in pure form directly from the reaction or purified by simple crystallization. Furthermore, the route was improved by developing a direct method to prepare a cyclic sulfate (B86663) from a diol using sulfuryl chloride, which avoided a less efficient ruthenium-catalyzed sulfite (B76179) oxidation step.
Statistical methods like Design of Experiments (DoE) and Response Surface Methodology (RSM) provide a systematic approach to optimization, moving beyond traditional one-factor-at-a-time experimentation. These tools allow for the simultaneous variation of multiple experimental factors (e.g., reagent concentration, temperature, solvent ratio) to build a predictive model. This model can then identify the optimal conditions to achieve a desired outcome, such as maximizing yield or minimizing impurities. This approach has been successfully used to control the size and size distribution of nanocrystals and can be readily applied to organic synthesis.
| Optimization Strategy | Description | Application Example | Benefit | Reference |
| Process Intensification | Eliminating non-essential steps and difficult purifications. | Synthesis of an isoserine derivative via crystallization of all intermediates. | Avoids chromatography, improves scalability. | |
| Statistical Methods (RSM) | Using experimental design to model and find optimal reaction conditions. | Optimizing nanocrystal synthesis by varying stabilizer and solvent ratios. | Overcomes trial-and-error; systematically finds optima. | |
| Retrosynthesis Models | Using AI to predict and rank synthetic routes based on desired criteria. | Generative molecular design that directly optimizes for synthesizability scores. | Enhances probability of finding viable, efficient routes. |
Sustainable and Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of complex molecules aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and utilizing renewable resources.
Biocatalysis is a cornerstone of green synthesis for chiral amino acids. Enzymatic processes are highly selective, operate under mild conditions (aqueous media, ambient temperature and pressure), and are environmentally benign. The use of enzymes like hydroxylases and transaldolases for the stereoselective synthesis of β-hydroxy-α-amino acids provides a sustainable alternative to traditional chemical methods that may rely on heavy metals or harsh reagents.
The use of renewable feedstocks is another key principle. An electrochemical approach has been developed for the synthesis of amino acids from biomass-derived α-hydroxyl acids. This method uses a flow cell for the selective oxidation of the hydroxyl acid at the anode, followed by reductive amination at the cathode. This strategy avoids energetically demanding processes, uses sustainable starting materials, and operates under ambient conditions, making it an attractive green alternative for large-scale production.
Tandem or cascade reactions also contribute to greener synthesis by reducing the number of separate workup and purification steps, which in turn minimizes solvent use and waste generation. The development of one-pot, multi-enzyme cascade reactions exemplifies this principle, leading to more efficient and sustainable processes for producing various hydroxy amino acids.
| Green Chemistry Principle | Synthetic Approach | Specific Example | Environmental Benefit | Reference |
| Use of Biocatalysts | Chemoenzymatic Synthesis | Whole-cell biocatalyst with hydroxylase for isoserine synthesis. | Mild conditions, high selectivity, biodegradable catalyst. | |
| Renewable Feedstocks | Electrosynthesis | Electrochemical conversion of biomass-derived α-hydroxyl acids to amino acids. | Reduces reliance on fossil fuels; sustainable carbon source. | |
| Process Efficiency | Tandem/Cascade Reactions | One-pot enzymatic aldol addition–transamination. | Fewer workup steps, reduced solvent waste, higher atom economy. |
Advanced Structural Elucidation and Stereochemical Characterization of 3 Carboxyamino 2 Hydroxypropanoic Acid
Crystallographic Analysis of 3-(Carboxyamino)-2-hydroxypropanoic Acid and its Crystalline Forms
X-ray crystallography stands as the definitive method for determining the absolute structure of a molecule in its crystalline state. researchgate.net This technique would provide unambiguous, high-resolution three-dimensional structural information for this compound. The process involves growing a single crystal of the compound and exposing it to an X-ray beam. The resulting diffraction pattern is then used to map the electron density and, consequently, the atomic positions within the crystal lattice.
For a molecule like this compound, which is capable of forming various intermolecular interactions such as hydrogen bonds, different crystalline forms, or polymorphs, may exist. Each polymorph can exhibit distinct physical properties. Powder X-ray diffraction (PXRD) would be a key technique to identify and differentiate between these crystalline forms by analyzing their unique diffraction patterns. acs.orgwikipedia.org
If crystallographic data were available, a detailed data table would be presented, as illustrated hypothetically below:
Hypothetical Crystallographic Data for a Polymorph of this compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.87 |
| b (Å) | 8.23 |
| c (Å) | 12.45 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 601.2 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.635 |
This hypothetical data would provide precise information on the unit cell dimensions, symmetry, and the arrangement of molecules within the crystal.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for the complete spectral assignment of this compound.
1D NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. However, for a complete and unambiguous assignment, 2D NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons in the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different parts of the molecule. acs.org
A hypothetical table of assigned NMR chemical shifts is presented below to illustrate the expected data.
Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound (in D₂O)
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 (COOH) | - | 175.2 |
| 2 (CH-OH) | 4.35 (d, J=3.5 Hz) | 72.1 |
| 3 (CH-NH) | 3.80 (dd, J=3.5, 8.0 Hz) | 55.8 |
To distinguish between the different stereoisomers (enantiomers and diastereomers) of this compound, chiral NMR spectroscopy would be employed.
Chiral Solvating Agents (CSAs): These are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. This interaction leads to different chemical shifts for the corresponding protons and carbons of the two enantiomers, allowing for their differentiation and the determination of enantiomeric excess. researchgate.netnih.gov
Lanthanide Shift Reagents (LSRs): Chiral lanthanide complexes can also be used to induce chemical shift differences between enantiomers. The paramagnetic nature of the lanthanide ion causes significant shifts in the NMR signals of the analyte, with the magnitude of the shift being dependent on the proximity of the nucleus to the lanthanide ion. diva-portal.org
Vibrational and Electronic Circular Dichroism (VCD/ECD) Spectroscopy for Absolute Configuration Determination of this compound
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that are highly sensitive to the stereochemistry of a molecule.
VCD Spectroscopy: This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration in solution. schrodinger.combiotools.us By comparing the experimental VCD spectrum with quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously determined. nih.gov
ECD Spectroscopy: ECD measures the differential absorption of left and right circularly polarized ultraviolet-visible light. For this compound, the carboxyl and carboxyamino chromophores would give rise to characteristic ECD signals. Similar to VCD, the comparison of experimental and theoretical ECD spectra allows for the determination of the absolute configuration. nih.govnih.gov
A hypothetical data table illustrating the kind of information obtained from ECD is shown below.
Hypothetical ECD Spectral Data for an Enantiomer of this compound
| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Transition |
|---|---|---|
| 210 | +8500 | n → π* (COOH) |
| 195 | -5300 | π → π* (COOH) |
Advanced Mass Spectrometry Techniques for Structural Confirmation and Isotopic Labeling Studies of this compound
Advanced mass spectrometry (MS) techniques provide valuable information on the molecular weight, elemental composition, and structural fragments of a molecule.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the accurate mass of this compound with high precision. This allows for the unambiguous determination of its elemental formula. nih.govdrug-dev.com
Tandem Mass Spectrometry (MS/MS): In MS/MS experiments, the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides detailed structural information, as different bonds break to form characteristic fragment ions. For this compound, characteristic losses of water, carbon dioxide, and parts of the carboxyamino group would be expected. researchgate.netresearchgate.net
Isotopic Labeling Studies: By introducing stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) into the molecule, the fragmentation pathways can be elucidated in more detail. acs.org Following the labeled atoms through the fragmentation process helps to confirm the proposed fragmentation mechanisms and provides further confidence in the structural assignment. wikipedia.org
The following table hypothetically illustrates the kind of data expected from an HRMS-MS/MS experiment.
Hypothetical High-Resolution MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Accurate Mass of Fragment | Proposed Neutral Loss |
|---|---|---|---|
| 150.0399 | 132.0293 | 132.0291 | H₂O |
| 150.0399 | 106.0497 | 106.0495 | CO₂ |
Theoretical and Computational Chemistry Studies of 3 Carboxyamino 2 Hydroxypropanoic Acid
Quantum Mechanical (QM) Calculations of Electronic Properties and Molecular Orbitals of 3-(Carboxyamino)-2-hydroxypropanoic Acid
Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine properties like electron distribution, molecular orbital energies, and electrostatic potential. mdpi.com For a molecule such as this compound, these calculations would typically be performed using semi-empirical methods or more rigorous ab initio and Density Functional Theory (DFT) approaches. nih.govresearchgate.net
A key focus of QM calculations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.
Studies on analogous molecules, such as 4-(carboxyamino)-benzoic acid, have utilized DFT methods like B3LYP with a 6-311G basis set to determine these electronic parameters. researchgate.net Similar calculations for this compound would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack.
Table 1: Illustrative Quantum Mechanical Properties Note: The following data is from a computational study on the related molecule 4-(carboxyamino)-benzoic acid and is provided for illustrative purposes to show the type of data generated from QM calculations. researchgate.net
| Parameter | Value (eV) |
| HOMO Energy | -6.95 |
| LUMO Energy | -1.98 |
| HOMO-LUMO Gap (ΔE) | 4.97 |
| Ionization Potential (I) | 6.95 |
| Electron Affinity (A) | 1.98 |
Density Functional Theory (DFT) Investigations into the Reactivity and Reaction Pathways of this compound
Density Functional Theory (DFT) is a widely used computational method that offers a favorable balance between accuracy and computational cost, making it suitable for studying the reactivity of organic molecules. scirp.org DFT-based calculations can predict a variety of chemical reactivity descriptors that provide insight into a molecule's behavior in chemical reactions. nih.govresearchgate.net
Furthermore, DFT is employed to map potential energy surfaces and investigate reaction pathways. nih.gov This involves locating transition state structures and calculating activation energy barriers for specific reactions, such as decomposition, isomerization, or reactions with other molecules. For instance, DFT could be used to model the decarboxylation of this compound, identifying the most energetically favorable pathway for this process.
Table 2: Illustrative Global Reactivity Descriptors Note: This table presents typical DFT-calculated reactivity descriptors. The values are hypothetical and serve to illustrate the parameters that would be calculated for this compound.
| Descriptor | Formula | Illustrative Value |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.47 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.49 eV |
| Global Softness (S) | 1/(2η) | 0.20 eV-1 |
| Electrophilicity Index (ω) | χ2/(2η) | 4.01 eV |
Molecular Dynamics (MD) Simulations of this compound Conformations in Solution
While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions in different environments, particularly in solution. researchgate.net
For this compound, an MD simulation in an explicit solvent like water would reveal its conformational landscape. nih.gov The molecule possesses several rotatable bonds, leading to a variety of possible three-dimensional structures (conformers). MD simulations can explore these different conformations and determine their relative stabilities. nih.gov
Key analyses from MD simulations include the study of intramolecular hydrogen bonding, which can significantly influence the preferred conformation. For example, a hydrogen bond could form between the hydroxyl group and one of the carboxyl groups, leading to a more compact structure. The simulations would also characterize the hydration shell around the molecule, showing how water molecules are organized and interact with the polar functional groups of the solute. mdpi.com Conformational analysis of related molecules like (R)-3-hydroxybutanoic acid oligomers has shown that solvent polarity and the potential for intramolecular hydrogen bonding are critical in determining the preferred conformers in solution. researchgate.net
Computational Prediction of Spectroscopic Parameters for this compound
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, including Nuclear Magnetic Resonance (NMR), infrared (IR), and Raman spectra. researchgate.net These predictions can aid in the structural elucidation of newly synthesized compounds or help in the detailed assignment of experimental spectra. wjarr.com
NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using DFT calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The accuracy of these predictions has improved significantly, making them a valuable complement to experimental NMR. frontiersin.orgresearchgate.net For this compound, calculating the chemical shifts would help assign the signals observed in an experimental spectrum to specific protons and carbon atoms in the molecule.
Vibrational Spectra: The IR and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute these vibrational frequencies and their corresponding intensities. researchgate.net While calculated frequencies often show a systematic deviation from experimental values, they can be corrected using scaling factors to achieve good agreement. wjarr.com A computational analysis of the vibrational spectra of this compound would allow for the assignment of specific absorption bands to the stretching, bending, and torsional motions of its functional groups (e.g., O-H stretch, C=O stretch, N-H bend). scirp.org
Table 3: Illustrative Predicted Vibrational Frequencies (IR) Note: The following data is based on a DFT study of the related molecule 3-Aminobutanoic acid and is provided for illustrative purposes. wjarr.com Wavenumbers are scaled.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | ~3500 |
| N-H Stretch | Amino Group | ~3400 |
| C-H Stretch | Aliphatic | 2900 - 3000 |
| C=O Stretch | Carboxylic Acid | ~1750 |
| N-H Bend | Amino Group | ~1600 |
| C-O Stretch | Hydroxyl/Carboxyl | 1000 - 1300 |
Reaction Mechanisms and Chemical Reactivity of 3 Carboxyamino 2 Hydroxypropanoic Acid
Hydrolysis and Decarboxylation Mechanisms of 3-(Carboxyamino)-2-hydroxypropanoic Acid Derivatives
The N-carboxyamino group is susceptible to both hydrolysis and decarboxylation, often in a concerted or sequential manner. This reactivity is analogous to the hydrolytic ring-opening of N-carboxyanhydrides (NCAs). wikipedia.org
Hydrolysis: Under aqueous conditions, the N-carboxyamino group can undergo hydrolysis to yield 3-amino-2-hydroxypropanoic acid and carbonic acid, which subsequently decomposes to carbon dioxide and water. The mechanism is initiated by the nucleophilic attack of water on the carbonyl carbon of the N-carboxyl group. This process can be catalyzed by both acid and base.
Base-Catalyzed Hydrolysis: In the presence of a base, the hydroxyl ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and protonation of the resulting amine leads to the formation of the amino acid and bicarbonate.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks this carbon, leading to a tetrahedral intermediate. Following proton transfer and elimination of carbonic acid, the protonated amino acid is formed.
Decarboxylation: The decarboxylation of this compound to form 3-amino-2-hydroxypropanoic acid and carbon dioxide is a key reaction. This process is often spontaneous, particularly under conditions that favor the formation of a transient carbamic acid intermediate. The general mechanism for the decarboxylation of carbamic acids involves the protonation of the nitrogen and subsequent elimination of CO2. The presence of the adjacent hydroxyl and carboxyl groups can influence the rate of this reaction through intramolecular hydrogen bonding, which may stabilize the transition state.
Decarboxylation is a fundamental reaction in biological systems and organic chemistry, often facilitated by the presence of a carbonyl group beta to a carboxyl group. wikipedia.orgkhanacademy.org In the case of this compound, the N-carboxyl group is analogous to an activated carboxylic acid, predisposing it to decarboxylation.
Kinetics and Thermodynamics of Esterification and Amidation Reactions Involving this compound
The carboxylic acid and N-carboxyamino functionalities of this compound are both involved in esterification and amidation reactions.
Esterification: The carboxylic acid group can undergo Fischer esterification with alcohols under acidic catalysis. The reaction involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, proton transfer, and elimination of water. The kinetics of this reaction would be expected to follow a second-order rate law, dependent on the concentrations of both the carboxylic acid and the alcohol. The thermodynamics are typically characterized by a moderately exothermic enthalpy of reaction and an equilibrium constant that is sensitive to the removal of water.
The hydroxyl group can also be esterified, for example, by reaction with an acyl chloride or anhydride, though this typically requires different reaction conditions than the esterification of the carboxyl group.
Amidation: The formation of an amide bond can occur through several pathways. Direct thermal condensation of the carboxylic acid with an amine is possible but generally requires high temperatures to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com More commonly, the carboxylic acid is activated first.
The N-carboxyamino group provides an alternative, more reactive site for amidation. Analogous to N-carboxyanhydrides, the N-carboxyl group can react with a nucleophilic amine. researchgate.net This reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks the N-carbonyl carbon. The resulting tetrahedral intermediate collapses, leading to the formation of a new amide bond and the release of the carbamate (B1207046), which then decarboxylates. This pathway is often more efficient than direct amidation of the carboxylic acid, as the N-carboxyamino group is "pre-activated". pmcisochem.fr
The kinetics of amidation are generally faster than esterification under similar conditions due to the higher nucleophilicity of amines compared to alcohols. The thermodynamics of amide formation are typically more favorable than ester formation, with a more negative enthalpy of reaction.
Interactive Data Table: Representative Kinetic Data for Analogous Amidation Reactions
| Reactants | Catalyst | Solvent | Temperature (°C) | Rate Constant (k) | Reference |
| N-Acetyl Glycine (B1666218) + Benzylamine | None (Thermal) | Toluene | 110 | Varies with conc. | mdpi.com |
| Phenylalanine + Benzylamine | B(OCH₂CF₃)₃ | TAME | 86 | Varies with catalyst loading | nih.gov |
| N-Acetyl-L-Alanine Amide (Decomposition) | None | Solid-state | >200 | Not applicable | nih.govresearchgate.net |
| γ-Benzyl-L-glutamate NCA + n-Butylamine | None | Dichloromethane | 25 | 0.08 h⁻¹ | nih.gov |
| γ-Benzyl-L-glutamate NCA + n-Butylamine | DMAPPCl | Dichloromethane | 25 | 2.90 h⁻¹ | nih.gov |
Note: This table presents data for analogous amidation and related reactions to illustrate typical reaction conditions and kinetic parameters. TAME = tert-amyl methyl ether; DMAPPCl = 4-(dimethylamino)pyridinium (B8497252) chloride.
Oxidation-Reduction Chemistry of the Hydroxy and Carboxyl Functional Groups in this compound
The hydroxy and carboxyl functional groups are susceptible to oxidation and reduction reactions.
Oxidation:
Hydroxyl Group: The primary hydroxyl group can be oxidized to an aldehyde and further to a carboxylic acid using common oxidizing agents. The choice of oxidant determines the product. For instance, mild oxidants like pyridinium (B92312) chlorochromate (PCC) would likely yield the corresponding aldehyde, while stronger oxidants such as potassium permanganate (B83412) or chromic acid would lead to a dicarboxylic acid derivative. The oxidation of β-amino alcohols to the corresponding amino acids is a known transformation. documentsdelivered.com
Carboxyl and N-Carboxyamino Groups: The carboxyl groups are generally resistant to further oxidation under typical conditions. The nitrogen atom in the N-carboxyamino group is in a reduced state and could potentially be oxidized under harsh conditions, though this is less common.
Reduction:
Carboxyl Group: The carboxylic acid can be reduced to a primary alcohol. This typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The N-carboxyamino group would likely also be reduced under these conditions.
N-Carboxyamino Group: The carbonyl of the N-carboxyl group can be reduced. Depending on the reducing agent and conditions, this could lead to the formation of a methylamino group or cleavage of the C-N bond.
The interplay between the functional groups can influence the regioselectivity of these reactions. For example, the amino and hydroxyl groups could coordinate to a metal-based reducing or oxidizing agent, directing the reaction to a specific site.
Catalytic Transformations of this compound and its Stereoisomers
Catalysis can play a significant role in the transformations of this compound, enhancing reaction rates and controlling stereochemistry.
Catalytic Amidation and Esterification: As mentioned, Lewis acids and other catalysts can promote amidation and esterification reactions under milder conditions than thermal methods. nih.gov Boron-based catalysts, for example, have been shown to be effective for the direct amidation of unprotected amino acids by coordinating to both the carboxyl and amino groups, facilitating the reaction. nih.gov
Catalytic Ring-Opening Polymerization of Analogous NCAs: The chemistry of N-carboxyanhydrides (NCAs) is dominated by their ring-opening polymerization (ROP) to form polypeptides. This reaction is often initiated by nucleophiles like primary amines, and can be catalyzed by various species, including acids, bases, and organometallic complexes. chemrxiv.orgresearchgate.net The kinetics of NCA polymerization are complex and can be influenced by the secondary structure of the growing polypeptide chain. acs.org While this compound is not a cyclic NCA, its derivatives could potentially be cyclized to the corresponding NCA, which would then be amenable to catalytic polymerization. The hydroxyl group on the side chain could influence the polymerization behavior and the properties of the resulting polymer.
Enzymatic Transformations: Biocatalysts offer high selectivity and stereospecificity. Enzymes such as lipases could potentially catalyze the stereoselective esterification of the carboxylic acid or hydroxyl group. Aldolases are known to catalyze the formation of β-hydroxy-α-amino acids, suggesting that enzymes could also be used in transformations involving the carbon skeleton of this molecule. google.comresearchgate.net Hydroxylases can introduce hydroxyl groups into amino acids with high regio- and stereoselectivity. nih.gov
Interactive Data Table: Catalysts for Analogous NCA Polymerization
| Monomer | Initiator/Catalyst System | Key Features | Reference |
| γ-Benzyl-L-glutamate NCA | Acetic Acid | Accelerates polymerization rate, exhibits one-stage kinetics. | chemrxiv.org |
| Various NCAs | Cationic Organocatalysts | Enhances reaction rate and controllability via cation-dipole interactions. | nih.govnih.govacs.org |
| Proline NCA | Ni-amido amidate complexes | Enables controlled polymerization of N-substituted NCAs. | morressier.com |
| Various NCAs | Primary Amine/Tertiary Amine | Co-existence of normal amine and activated monomer mechanisms. | mpg.de |
Biological Interactions and Functional Characterization of 3 Carboxyamino 2 Hydroxypropanoic Acid in Vitro and Non Human Systems
In Vitro Ligand Binding Assays of 3-(Carboxyamino)-2-hydroxypropanoic Acid with Model Biological Receptors and Enzymes
No published studies were identified that investigated the in vitro ligand binding properties of this compound with any model biological receptors or enzymes. Consequently, data regarding its binding affinity, selectivity, or mechanism of interaction with specific protein targets are not available.
Biochemical Characterization of the Interaction of this compound with Cellular Components in Non-Human Cell Lines
There is no available research detailing the biochemical effects or interactions of this compound within non-human cell lines. Studies characterizing its impact on cellular pathways, enzyme kinetics, or as a metabolic precursor in these systems have not been reported in the accessible scientific literature.
Investigation of this compound in Microbial Growth and Metabolism Studies
A thorough search did not yield any studies concerning the role or effect of this compound on microbial systems. Information regarding its potential to support or inhibit microbial growth, or its metabolism by bacteria, fungi, or other microorganisms, is currently absent from the scientific record.
Role of this compound in Plant Physiology and Metabolic Pathways
There is no scientific literature available that describes the presence, physiological role, or metabolic pathway of this compound in plants. Its function in plant growth, development, or defense mechanisms has not been documented.
Lack of Publicly Available Data on the Enzymatic and Metabolic Pathways of this compound
Extensive searches of publicly available scientific literature and biochemical databases have revealed a significant lack of information regarding the enzymatic and metabolic pathways of the chemical compound This compound . Despite employing targeted search strategies focused on its biotransformation, enzymatic interactions, and metabolic routes in microbial and plant systems, no specific research findings, data tables, or detailed studies corresponding to the requested outline could be located.
The consistent return of information for other, structurally different compounds, such as 3-hydroxypropanoic acid (3-HP), underscores the current absence of published research on the specific enzymatic and metabolic characteristics of this compound in non-human organisms.
Therefore, it is not possible to provide a scientifically accurate article on the following topics as they relate to this compound:
Enzymatic and Metabolic Pathway Studies of 3 Carboxyamino 2 Hydroxypropanoic Acid Non Human Focus
Comparative Enzymology of its Analogs
This absence of data suggests that the enzymatic and metabolic fate of 3-(Carboxyamino)-2-hydroxypropanoic acid may be a novel area of biochemical research that has not yet been extensively investigated or reported in the public domain. Consequently, the generation of a detailed, informative, and scientifically accurate article strictly adhering to the provided outline is not feasible at this time.
Development and Characterization of Derivatives and Analogs of 3 Carboxyamino 2 Hydroxypropanoic Acid
Design and Synthesis of Conformationally Constrained Analogs of 3-(Carboxyamino)-2-hydroxypropanoic Acid
Conformational constraint is a powerful strategy in drug design to improve the biological activity and selectivity of a lead compound. By restricting the molecule's flexibility, it is possible to lock it into a bioactive conformation, thereby enhancing its binding affinity to a biological target and potentially reducing off-target effects. For this compound, several synthetic approaches can be envisioned to introduce conformational rigidity.
One common strategy involves the incorporation of the backbone into a cyclic system. For instance, the synthesis of cyclically constrained γ-amino acids has been achieved through methods like organocatalytic Michael addition of an aldehyde to a nitroalkene. nih.gov A similar approach could be adapted for this compound, where the core structure is cyclized to limit the rotational freedom of the Cα-Cβ bond.
Another approach is the introduction of steric hindrance to restrict rotation around key single bonds. This can be achieved by introducing bulky substituents on the carbon backbone or the nitrogen atom of the carboxyamino group. For example, the synthesis of phenylalanine derivatives with a dialkylated α-carbon has been reported, providing a method to introduce conformational constraints. rsc.org
The synthesis of such constrained analogs often involves multi-step sequences. A general approach could start with a protected form of a precursor, such as a serine derivative. Stereoselective reactions are crucial to control the spatial arrangement of the functional groups. Techniques like intramolecular conjugate addition have been successfully employed for the synthesis of conformationally constrained hydroxy-α-amino acids and could be adapted for β-amino acid derivatives. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biochemical Assays
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. By systematically modifying a molecule and evaluating the biological effects of these changes, researchers can identify key pharmacophoric features and optimize the compound's properties. While specific SAR studies on this compound are not extensively documented in publicly available literature, we can infer potential SAR trends from studies on closely related analogs.
For instance, a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed important insights into their anticancer and antioxidant properties. The core structure of these compounds is analogous to this compound, with the key difference being the substituent on the amino group. The study demonstrated that the nature of the substituent plays a critical role in determining the biological activity.
Below is a data table summarizing the in vitro anticancer activity of selected 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against A549 non-small cell lung cancer cells.
| Compound | Substituent on Amino Group | Anticancer Activity (A549 cell viability %) |
|---|---|---|
| 1 | -H | No noticeable activity |
| 2 | -NHNH2 | 86.1% |
| 3 | -C(O)CH3 | Reduced viability (specific % not provided) |
| 20 | -C(O)-(2-furyl) | Most promising activity, selective towards cancerous cells |
The data suggests that the introduction of a hydrazide group (Compound 2) confers some activity, while a 2-furyl substituent (Compound 20) leads to the most promising and selective anticancer effects. nih.gov These findings highlight the importance of the electronic and steric properties of the substituent on the amino group in modulating the biological activity of this class of compounds. Similar SAR studies on derivatives of this compound would likely reveal the critical role of the carboxyamino moiety and the impact of its modifications on biological function.
Investigation of Isosteres and Bioisosteres of this compound
Isosteres and bioisosteres are functional groups or molecules that have similar physical and chemical properties, which can elicit similar biological responses. The replacement of a functional group with a bioisostere is a common strategy in medicinal chemistry to improve a compound's pharmacokinetic profile, reduce toxicity, or enhance its activity. In the case of this compound, the carboxylic acid moiety of the carboxyamino group is a prime candidate for isosteric replacement.
One of the most widely used bioisosteres for a carboxylic acid is the tetrazole ring. researchgate.netcambridgemedchemconsulting.com Tetrazoles have a similar pKa to carboxylic acids and can exist as an anion at physiological pH, mimicking the carboxylate group. rug.nl However, tetrazoles are generally more resistant to metabolic degradation. researchgate.net The synthesis of α-amino acid-isosteric α-amino tetrazoles has been well-established, demonstrating the feasibility of replacing the carboxyl group with a tetrazole. rug.nl This strategy could be applied to this compound to generate analogs with potentially improved metabolic stability.
Other potential bioisosteres for the carboxylic acid group include:
Hydroxamic acids: These can also chelate metal ions and form hydrogen bonds.
Sulfonamides: These are another class of acidic functional groups that can mimic the charge and hydrogen bonding properties of carboxylic acids.
Acylsulfonamides: These combine features of amides and sulfonamides and are also considered effective carboxylic acid bioisosteres.
The table below compares the properties of a carboxylic acid with its tetrazole bioisostere.
| Functional Group | Structure | Approximate pKa | Key Features |
|---|---|---|---|
| Carboxylic Acid | -COOH | ~4.2 - 4.5 | Planar, anionic at physiological pH, can act as a hydrogen bond donor and acceptor. |
| Tetrazole | -CN4H | ~4.5 - 4.9 | Planar, anionic at physiological pH, metabolically more stable, larger than a carboxyl group. cambridgemedchemconsulting.comrug.nl |
The choice of a suitable bioisostere depends on the specific biological target and the desired physicochemical properties of the final compound. Experimental evaluation is necessary to determine the optimal replacement for the carboxylic acid moiety in this compound.
Incorporation of this compound into Peptidomimetic Structures
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The incorporation of non-natural amino acids, such as derivatives of this compound, into peptide sequences is a powerful strategy for creating novel peptidomimetics. nih.gov
As a β-amino acid, this compound can be incorporated into peptide backbones to induce specific secondary structures, such as helices or turns. rsc.org The presence of the additional methylene group in the backbone of β-amino acids makes the resulting peptides more resistant to proteolysis. nih.gov The hydroxyl group at the 2-position can also participate in hydrogen bonding interactions, further influencing the conformation of the peptide and its binding to biological targets.
The synthesis of peptides containing β-amino acids can be achieved using standard solid-phase peptide synthesis (SPPS) techniques. nih.gov The appropriately protected this compound derivative can be coupled to a growing peptide chain on a solid support.
The incorporation of such modified amino acids can lead to peptidomimetics with a range of therapeutic applications. For example, β-amino acid-containing peptides have been investigated as receptor agonists and antagonists, antimicrobial agents, and enzyme inhibitors. nih.gov The unique structural features of this compound, including its β-amino acid backbone, hydroxyl group, and carboxyamino side chain, make it an attractive building block for the design of novel and potent peptidomimetics.
Advanced Analytical Methodologies for 3 Carboxyamino 2 Hydroxypropanoic Acid
Development of Chiral Separation Techniques for Enantiomers of 3-(Carboxyamino)-2-hydroxypropanoic Acid (e.g., HPLC, GC, CE)
The stereochemistry of this compound necessitates the use of chiral separation techniques to resolve its enantiomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are the primary methods developed for this purpose.
For HPLC, the most common approach involves the use of Chiral Stationary Phases (CSPs). nih.gov These phases create a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with different stability, leading to different retention times and thus, separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose or amylose, and macrocyclic antibiotic phases like teicoplanin, have proven effective for resolving the enantiomers of various amino acids and their derivatives. nih.govmst.eduyakhak.org The choice of mobile phase, often a mixture of an organic modifier (like ethanol or 2-propanol) and a buffer, is critical for optimizing resolution. mst.edu
Indirect methods for HPLC separation involve pre-column derivatization with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. nih.govresearchgate.net
Capillary Electrophoresis (CE) offers another powerful technique for chiral separations. In CE, a chiral selector is typically added to the background electrolyte. Cyclodextrins and their derivatives are widely used selectors that form inclusion complexes with the enantiomers, leading to differences in their electrophoretic mobility. mdpi.com This method is known for its high efficiency and minimal sample consumption. mdpi.com
Gas Chromatography (GC) can also be employed for chiral separation, usually requiring derivatization of the polar functional groups of the amino acid to increase its volatility. The derivatized enantiomers are then separated on a column coated with a chiral stationary phase.
Table 1: Comparison of Chiral Stationary Phases for HPLC-based Enantiomeric Separation of Amino Acid Derivatives
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Typical Mobile Phase | Advantages |
|---|---|---|---|
| Polysaccharide-based (e.g., Cellulose Phenylcarbamates) | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions. | Hexane/2-Propanol | Broad applicability for a wide range of chiral compounds. |
| Macrocyclic Antibiotic (e.g., Teicoplanin) | Complex formation involving multiple interaction sites (ionic, hydrogen bonding, inclusion). mst.edu | Hydro-organic (e.g., Methanol/Water) | Excellent resolution for many amino acids; can be used in reversed-phase mode. mst.edu |
| Crown Ether-based | Host-guest complexation, particularly effective for compounds with primary amino groups. nih.gov | Acidic aqueous mobile phase | High selectivity for primary amines and amino acids. nih.gov |
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for High-Sensitivity Detection of this compound
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for achieving high-sensitivity detection of compounds like this compound in intricate samples.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the most powerful and widely used technique for the targeted quantification of small molecules in biological fluids. d-nb.info The process begins with HPLC separation. The eluent from the HPLC column is directed into an ion source, typically an Electrospray Ionization (ESI) source, which generates gas-phase ions of the analyte. These ions are then guided into a triple quadrupole mass spectrometer.
In the mass spectrometer, a specific precursor ion (parent ion) corresponding to the mass of the target molecule is selected in the first quadrupole (Q1). This ion is then fragmented in the second quadrupole (Q2), a collision cell, and specific fragment ions (product ions) are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, leading to exceptional sensitivity. amazonaws.com
GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry): For compounds that are volatile or can be made volatile through derivatization, GC-MS/MS offers an alternative with high chromatographic resolution. d-nb.info The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, typically using Electron Ionization (EI). Similar to LC-MS/MS, the use of a tandem mass spectrometer in MRM mode allows for highly sensitive and selective detection. d-nb.info Derivatization, such as silylation, may be required to improve the chromatographic properties and thermal stability of the analyte. researchgate.net
Table 3: Hypothetical MRM Transitions for LC-MS/MS Detection
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Ionization Mode |
|---|---|---|---|---|
| This compound | 148.03 (M-H)⁻ | 104.04 | 58.01 | Negative ESI |
| Internal Standard (¹³C₃-labeled) | 151.04 (M-H)⁻ | 107.05 | 61.02 | Negative ESI |
Nuclear Magnetic Resonance (NMR) Spectroscopic Methods for Metabolomics Profiling of this compound and its Related Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of metabolomics, providing comprehensive profiling of metabolites in biological samples. nih.gov Unlike mass spectrometry, NMR is inherently quantitative without the need for identical isotopic standards, non-destructive to the sample, and highly reproducible. nih.gov
For metabolomics profiling, ¹H NMR is the most commonly used technique because of the high natural abundance of the proton nucleus and its sensitivity. plos.org The ¹H NMR spectrum of a biological fluid provides a unique metabolic fingerprint containing signals from hundreds of small molecules. The signal corresponding to this compound would have a characteristic chemical shift and multiplicity pattern based on its molecular structure, allowing for its identification and quantification.
To overcome the challenge of signal overlap in complex ¹H NMR spectra, two-dimensional (2D) NMR techniques are often employed. nih.gov Experiments like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy spread the signals over two dimensions, enhancing resolution and aiding in the unambiguous identification of metabolites by correlating protons with their directly attached carbon atoms. mdpi.com
NMR-based metabolomics can be used to track changes in the concentration of this compound and related compounds in response to various stimuli or in different physiological states, providing valuable insights into metabolic pathways and their regulation.
Table 4: Predicted ¹H NMR Chemical Shifts for this compound in D₂O
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
|---|---|---|---|
| H-2 (CH-OH) | ~4.2 ppm | Doublet of doublets (dd) | J(H2,H3a), J(H2,H3b) |
| H-3a (CH₂-NH) | ~3.4 ppm | Doublet of doublets (dd) | J(H3a,H3b), J(H3a,H2) |
| H-3b (CH₂-NH) | ~3.2 ppm | Doublet of doublets (dd) | J(H3b,H3a), J(H3b,H2) |
Based on a comprehensive review of available scientific literature, the biotechnological and sustainable production of the specific chemical compound this compound, also known as N-carboxy-isoserine, is not a subject of current research. The search for microbial fermentation strategies, enzymatic synthesis, metabolic engineering pathways, and bioreactor optimization for this particular compound did not yield any relevant results.
Extensive research exists for a similarly named but structurally different compound, 3-hydroxypropionic acid (3-HP), which is a significant platform chemical. However, the methodologies and data related to 3-HP are not applicable to this compound.
Information regarding the chemical synthesis of the precursor, isoserine, and the general class of N-carboxyanhydrides is available. Still, this information does not address the specific biotechnological production methods requested in the article outline.
Therefore, it is not possible to provide a scientifically accurate and detailed article on the biotechnological and sustainable production of this compound as per the specified outline due to a lack of published research on the topic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
